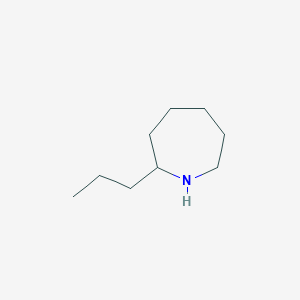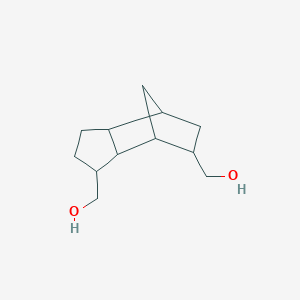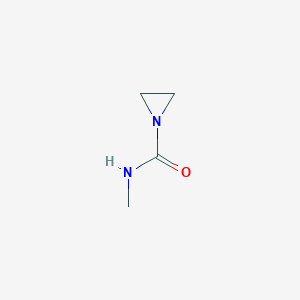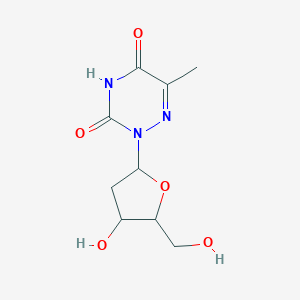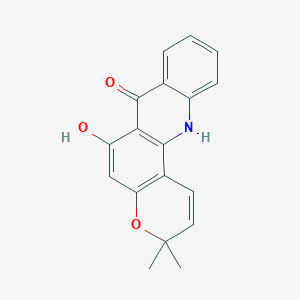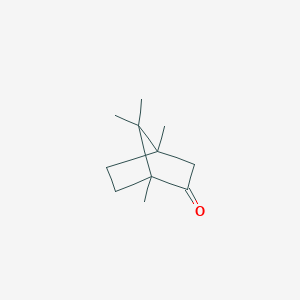
4-Methylcamphor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylcamphor is a bicyclic monoterpene ketone that is commonly used as a fragrance in perfumes, soaps, and detergents. It is also used as a flavoring agent in foods and beverages. However, its potential as a research tool has gained attention due to its unique chemical properties and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Toxicokinetics and Biotransformation : 4-MBC, often used as a UV filter in sunscreens and cosmetics, undergoes extensive first-pass biotransformation in rat liver, resulting in very low blood levels of the parent compound. The study showed that 4-MBC and its metabolites have different blood and urine concentration profiles in rats (Völkel et al., 2006).
Chemical Synthesis : A study described the enantiospecific synthesis of 4-MBC, demonstrating its chemical versatility and potential applications in asymmetric synthesis (Money & Palme, 1993).
Versatile Precursor in Organic Synthesis : 4-MBC and related compounds serve as versatile precursors in the synthesis of a wide range of cyclopentanecarboxylic acids. These compounds have numerous applications in organic chemistry (Knizhnikov et al., 2012).
Environmental and Biological Studies : Another study explored the stereochemistry of 4-MBC in environmental and biological contexts, emphasizing its unique chemistry and environmental fate (Buser et al., 2005).
Photophysics in Sunscreens : The photophysical properties of 4-MBC, particularly its intersystem crossing and excited-state deactivation channels, were studied, highlighting its effectiveness as a UV filter in sunscreens (Fang et al., 2018).
Eigenschaften
CAS-Nummer |
10309-50-9 |
|---|---|
Produktname |
4-Methylcamphor |
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1,4,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-9(2)10(3)5-6-11(9,4)8(12)7-10/h5-7H2,1-4H3 |
InChI-Schlüssel |
WHTUSNIUKHUYQX-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(C(=O)C2)C)C)C |
Kanonische SMILES |
CC1(C2(CCC1(C(=O)C2)C)C)C |
Synonyme |
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



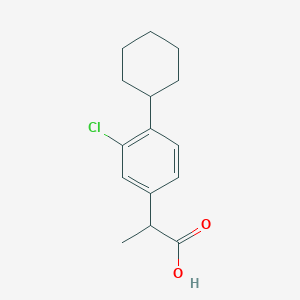
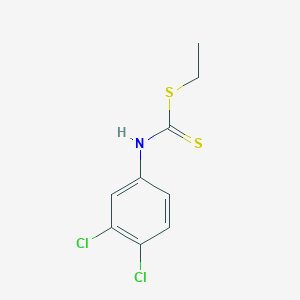
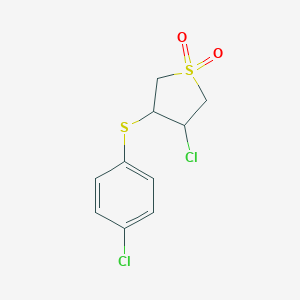
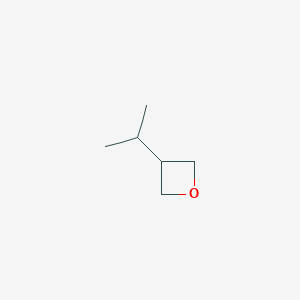
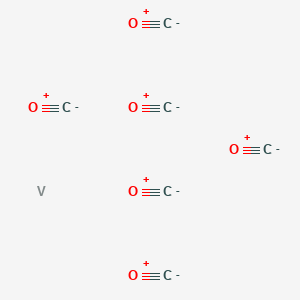
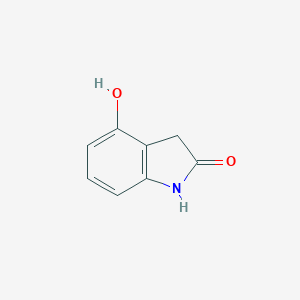
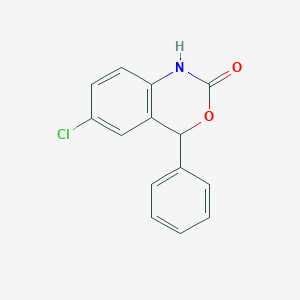
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
